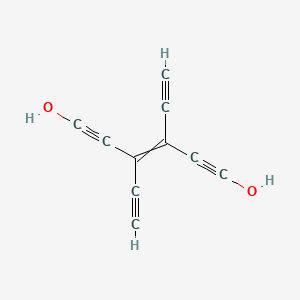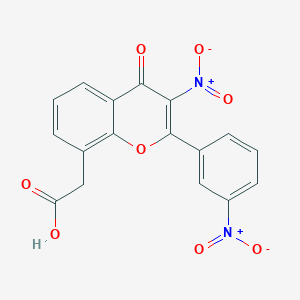
4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitro-2-(3-nitrophenyl)-4-oxo-4H-chromen-8-yl)acetic acid is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is further substituted with nitro groups and an acetic acid moiety. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-2-(3-nitrophenyl)-4-oxo-4H-chromen-8-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Nitration: The chromen-4-one core is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Acetylation: The nitrated chromen-4-one is then reacted with bromoacetic acid in the presence of a base such as potassium carbonate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and acetylation steps to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitro-2-(3-nitrophenyl)-4-oxo-4H-chromen-8-yl)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(3-Amino-2-(3-aminophenyl)-4-oxo-4H-chromen-8-yl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
2-(3-Nitro-2-(3-nitrophenyl)-4-oxo-4H-chromen-8-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Nitro-2-(3-nitrophenyl)-4-oxo-4H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chromen-4-one core structure can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-nitrophenylacetic acid
- 2-Nitrophenylacetic acid
- 3-Nitrophenylacetic acid
Uniqueness
2-(3-Nitro-2-(3-nitrophenyl)-4-oxo-4H-chromen-8-yl)acetic acid is unique due to its combination of a chromen-4-one core with multiple nitro groups and an acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
596108-63-3 |
|---|---|
Formule moléculaire |
C17H10N2O8 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
2-[3-nitro-2-(3-nitrophenyl)-4-oxochromen-8-yl]acetic acid |
InChI |
InChI=1S/C17H10N2O8/c20-13(21)8-10-4-2-6-12-15(22)14(19(25)26)17(27-16(10)12)9-3-1-5-11(7-9)18(23)24/h1-7H,8H2,(H,20,21) |
Clé InChI |
UYXZNFARLDHOHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



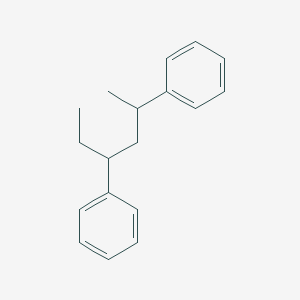

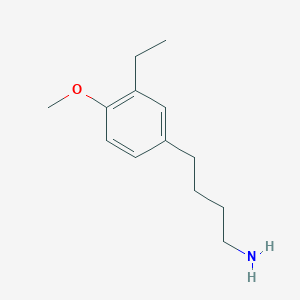
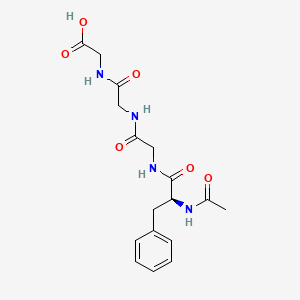

![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
![6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14212519.png)
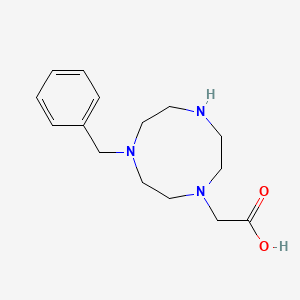
![4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride](/img/structure/B14212526.png)
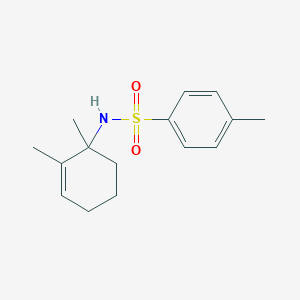
![2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14212531.png)
